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molecular formula C13H16N2O2 B8730168 tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No. B8730168
M. Wt: 232.28 g/mol
InChI Key: ZNCRCMWKAJHHSM-UHFFFAOYSA-N
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Patent
US09371331B2

Procedure details

To a 5×00 mL round-bottom flask that contains N-acetyl-N-(3-bromopyridin-2-yl)acetamide (14.815 g, 57.6 mmol), was added copper(I) iodide (1.098 g, 5.76 mmol), L-proline (1.327 g, 11.53 mmol), cesium carbonate (28.2 g, 86 mmol), then t-butyl acetoacetate (11.47 ml, 69.2 mmol) and dioxane (100 mL). The reaction was vac/purged with N2 3× then fitted with a septum and a N2 inlet and heated overnight at 70° C. The inorganic solids were removed by filtration over celite and the cake was washed with 100 mL EtOAc. This solution was concentrated and the residue was partitioned between 250 mL brine and 250 mL EtOAc. The aq. Layer was further extracted with EtOAc (2×250 mL) and the combined organic layer was dried over Na2SO4, filtered, concentrated and purified by CC using 1:1 EtOAc:Hex as eluent to provide (2.7 g, 20.2%) of tert-butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. LRMS (M+H+) m/z: calc'd 233.28. found 233.1.
Name
N-acetyl-N-(3-bromopyridin-2-yl)acetamide
Quantity
14.815 g
Type
reactant
Reaction Step One
Quantity
11.47 mL
Type
reactant
Reaction Step Two
Quantity
1.327 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
28.2 g
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
1.098 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:4]([C:8]1[C:13](Br)=[CH:12][CH:11]=[CH:10][N:9]=1)C(=O)C)(=O)C.N1CCC[C@H]1C(O)=O.C(=O)([O-])[O-].[Cs+].[Cs+].[C:29]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])(=[O:34])[CH2:30][C:31]([CH3:33])=O>[Cu]I.O1CCOCC1>[CH3:33][C:31]1[NH:4][C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:13]2[C:30]=1[C:29]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34] |f:2.3.4|

Inputs

Step One
Name
N-acetyl-N-(3-bromopyridin-2-yl)acetamide
Quantity
14.815 g
Type
reactant
Smiles
C(C)(=O)N(C(C)=O)C1=NC=CC=C1Br
Step Two
Name
Quantity
11.47 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Step Three
Name
Quantity
1.327 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
cesium carbonate
Quantity
28.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
copper(I) iodide
Quantity
1.098 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was vac/purged with N2 3×
CUSTOM
Type
CUSTOM
Details
then fitted with a septum and a N2 inlet
CUSTOM
Type
CUSTOM
Details
The inorganic solids were removed by filtration over celite
WASH
Type
WASH
Details
the cake was washed with 100 mL EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
This solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 250 mL brine and 250 mL EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aq. Layer was further extracted with EtOAc (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by CC

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=2C(=NC=CC2)N1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 20.2%
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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